molecular formula C17H18N2O2 B8181819 (R)-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8181819
M. Wt: 282.34 g/mol
InChI Key: BQYGGFNIXNYFEO-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of benzylamine with a suitable aldehyde, followed by cyclization in the presence of an acid catalyst to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as refluxing, microwave irradiation, and ultrasonication can be employed to enhance reaction efficiency and reduce production time. The use of automated reactors and continuous flow systems can further streamline the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-phenyl-2H-pyran-2-one: Another heterocyclic compound with similar structural features.

    Pyrrolo[3,4-c]pyridine: A bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus.

Uniqueness

®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific substituents and the resulting chemical properties

Properties

IUPAC Name

(4R)-4-benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-8-15(20-2)10-16(18-12)17-19-14(11-21-17)9-13-6-4-3-5-7-13/h3-8,10,14H,9,11H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYGGFNIXNYFEO-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)C2=N[C@@H](CO2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.